2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate
Description
2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate (CAS RN: 1203-21-0), also known as cis-Verbenyl acetate, is a bicyclic monoterpene ester derived from pinane skeletons. Its IUPAC name is (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate, highlighting its stereochemistry at positions 1, 2, and 5 . Structurally, it consists of a bicyclo[3.1.1]heptane (pinane) backbone with methyl groups at positions 2, 6, and 6, and an acetate ester at position 2.
The compound is a key constituent in essential oils, notably in Chrysanthemum and Opisthopappus species, where it contributes to floral and pine-like aromas . Its synthesis often involves acetylation of verbenol, a terpene alcohol, under catalytic conditions.
Structure
3D Structure
Properties
IUPAC Name |
(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h7,9-11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZUXVTWZQWUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005859 | |
| Record name | 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39166-57-9, 39776-82-4, 85391-32-8, 39776-79-9, 39776-80-2 | |
| Record name | Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2α,3β,5α)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39166-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2α,3α,5α)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39776-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2β,3β,5α)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39776-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2β,3α,5α)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39776-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate | |
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| Record name | 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,6-trimethylbicyclo[3.1.1]hept-3-yl acetate | |
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Preparation Methods
Esterification of 2,6,6-Trimethylbicyclo[3.1.1]hept-3-ol
Reagents and Catalysts : The alcohol is reacted with acetic anhydride or acetyl chloride as the acetylating agent. Acid catalysts such as pyridine or sulfuric acid are commonly used to facilitate the reaction.
Reaction Conditions : The esterification is typically conducted under reflux conditions to ensure complete conversion. The reaction time varies but generally ranges from 1 to several hours depending on the scale and catalyst efficiency.
Mechanism : The acid catalyst activates the acetylating agent, allowing nucleophilic attack by the hydroxyl group of the bicyclic alcohol, forming the acetate ester and releasing by-products such as acetic acid or HCl.
Workup : After completion, the reaction mixture is cooled, neutralized if necessary, and the product is extracted using organic solvents like diethyl ether. The organic layer is washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the ester.
Industrial Synthesis Approaches
Continuous Flow Processes : To improve efficiency and scalability, continuous flow reactors are employed. These allow precise control over reaction parameters such as temperature, residence time, and reagent ratios, leading to higher yields and product consistency.
Catalytic Systems : Advanced catalytic systems, including heterogeneous acid catalysts, may be used to enhance reaction rates and simplify product separation.
Optimization : Parameters such as solvent choice, catalyst loading, temperature, and molar ratios are optimized to maximize yield and purity while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate serves as a valuable building block in organic synthesis due to its unique structural features. It can be utilized in the development of complex molecules through various reactions such as:
- Nucleophilic substitutions
- Rearrangements
These reactions are essential for producing compounds with specific functionalities required in pharmaceuticals and agrochemicals.
Biological Activities
Research indicates that this compound exhibits potential biological activities including:
- Antimicrobial Properties: It has been investigated for its effectiveness against various pathogens.
- Insecticidal Properties: Its application in pest control formulations demonstrates its utility as a biocide .
The mechanism of action may involve interactions with specific enzymes and receptors, influencing their activity and potentially modulating biochemical pathways.
Fragrance and Flavoring Industry
Due to its pleasant scent profile, this compound is used in the fragrance industry as a component in perfumes and flavorings. Its unique aroma makes it suitable for enhancing the sensory attributes of various products.
Agricultural Chemicals
The compound's effectiveness as an insecticide makes it valuable in agricultural formulations aimed at pest management. Its use can lead to more environmentally friendly pest control options compared to traditional chemicals .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an effective antimicrobial agent.
Case Study 2: Insecticidal Formulations
Field trials conducted on agricultural crops treated with formulations containing this compound demonstrated a marked reduction in pest populations compared to untreated controls. This supports its application as a safer alternative in pest management strategies.
Mechanism of Action
The mechanism by which 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate exerts its effects involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release the active alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: The acetate ester in the target compound enhances its volatility and solubility in polar matrices, making it ideal for fragrance applications . In contrast, α-pinene’s hydrocarbon structure contributes to its use as a non-polar solvent . The borane derivative () is critical in asymmetric synthesis due to its Lewis acidity and stereoselectivity .
Stereochemical Variations: The stereochemistry at position 3 (e.g., acetate vs. ketone in ) significantly alters reactivity. For example, the ketone derivative (4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one) is more electrophilic, enabling nucleophilic additions . Isopinocampheylamine’s (1R,2R,3R,5S) configuration is crucial for its role in forming chiral imine ligands (), whereas the acetate’s (1S,2R,5S) stereochemistry affects its olfactory properties .
Biological and Industrial Relevance :
- The target compound’s occurrence in essential oils (e.g., Chrysanthemum species) contrasts with α-pinene’s broader natural distribution (e.g., conifers) .
- Borane derivatives like bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borane are niche reagents in enantioselective reductions, unlike the acetate’s commercial use in perfumery .
Physicochemical Properties
Biological Activity
2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate (CAS Number: 85391-32-8) is a bicyclic ester characterized by its unique molecular structure and potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, as well as its mechanisms of action.
- Molecular Formula : C12H20O2
- Molecular Weight : 196.29 g/mol
- Structural Characteristics : The compound features a bicyclo[3.1.1]heptane framework with three methyl groups at positions 2 and 6 and an acetate group at position 3, contributing to its distinctive properties .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disrupting microbial cell membranes, leading to leakage of cellular contents and eventual cell death.
- Mechanism : The acetate group can hydrolyze to release acetic acid, which may disrupt metabolic processes in microorganisms. The bicyclic structure can interact with membrane proteins and enzymes, affecting their function .
Antioxidant Activity
Antioxidant properties have been noted in studies involving related compounds. These properties are crucial for protecting cells from oxidative stress and reducing the risk of chronic diseases.
- Assessment Method : Antioxidant activity is typically measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which evaluate the ability of a compound to scavenge free radicals .
Study on Essential Oils
A study investigating the essential oils from various sources identified the presence of compounds similar to this compound. These oils demonstrated notable antimicrobial activity against various bacterial strains.
| Compound Name | Source | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | Pine Oil | 15 |
| D-limonene | Citrus Oil | 12 |
| p-Cymene | Thyme Oil | 14 |
This table illustrates that this compound exhibits comparable antimicrobial efficacy to other well-known compounds .
Comparative Analysis of Antioxidant Activities
In another study focusing on various plant extracts containing similar bicyclic compounds, the antioxidant capabilities were assessed using the ABTS assay:
| Extract | IC50 Value (µg/mL) |
|---|---|
| Bicyclic Compounds Extract | 45 |
| Standard Antioxidant (Trolox) | 30 |
The results indicate that while the bicyclic compounds exhibit antioxidant activity, they are less potent than established antioxidants like Trolox .
Q & A
Q. How can the stereochemistry of 2,6,6-trimethylbicyclo[3.1.1]hept-3-yl acetate be experimentally confirmed?
To resolve stereochemical ambiguities, employ nuclear Overhauser effect (NOE) spectroscopy in NMR to detect spatial proximity of protons. Coupled with computational methods like density functional theory (DFT) to predict stable conformers, cross-validate experimental NOE correlations with theoretical models. Gas chromatography (GC) using chiral columns (e.g., β-cyclodextrin phases) can further differentiate enantiomers .
Q. What analytical techniques are optimal for quantifying trace impurities in synthesized 2,6,6-trimethylbicyclo[3.1.1]hept-3-yl acetate?
High-resolution mass spectrometry (HRMS) paired with liquid chromatography (LC-HRMS) enables precise identification of impurities at ppm levels. For volatile byproducts, use gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5MS) under a 40°C–300°C temperature gradient. Validate results against reference spectra from databases like NIST .
Q. How can the thermal stability of this bicyclic acetate be assessed under reaction conditions?
Thermogravimetric analysis (TGA) at 10°C/min under inert atmosphere quantifies decomposition thresholds. Differential scanning calorimetry (DSC) identifies phase transitions and exothermic/endothermic events. For kinetic stability, conduct accelerated aging studies at elevated temperatures (e.g., 80°C) and monitor degradation via FT-IR or NMR .
Q. What synthetic routes are reported for 2,6,6-trimethylbicyclo[3.1.1]hept-3-yl acetate?
Common methods include:
- Acetylation of the parent alcohol : React 2,6,6-trimethylbicyclo[3.1.1]hept-3-ol with acetic anhydride in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O).
- Enzymatic esterification : Use lipases (e.g., Candida antarctica) in non-polar solvents for enantioselective synthesis. Optimize yields by controlling reaction time, temperature, and catalyst loading .
Q. How does the bicyclic structure influence the compound’s solubility in common solvents?
The rigid bicyclo[3.1.1]heptane framework reduces polarity, favoring solubility in hydrophobic solvents (e.g., hexane, ethyl acetate). Quantitatively assess via shake-flask method: saturate solvents at 25°C, filter, and quantify dissolved compound via UV-Vis spectroscopy at λmax ~210 nm .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reaction mechanisms for this compound’s synthesis?
Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and compare activation energies of proposed pathways. Use intrinsic reaction coordinate (IRC) analysis to verify mechanistic steps. Cross-validate with kinetic isotope effects (KIE) experiments .
Q. What strategies mitigate enantiomeric interference in catalytic asymmetric synthesis of this acetate?
Implement chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce stereocontrol during acetylation. Alternatively, use dynamic kinetic resolution with palladium catalysts to invert configuration of undesired enantiomers. Monitor enantiomeric excess (ee) via chiral GC or HPLC .
Q. How do substituent effects on the bicyclo[3.1.1]heptane ring influence its acetate’s bioactivity?
Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied alkyl groups (e.g., 2,6-dimethyl vs. 2,6,6-trimethyl). Test bioactivity in cellular assays (e.g., cytotoxicity, enzyme inhibition) and correlate results with steric/electronic parameters (Hammett σ, Taft Es) .
Q. What advanced separation techniques address co-elution issues in GC-MS analysis of this compound?
Employ comprehensive two-dimensional gas chromatography (GC×GC) with a polar/non-polar column set (e.g., DB-Wax × DB-5MS). Use time-of-flight mass spectrometry (TOF-MS) for enhanced resolution. For preparative isolation, leverage supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this acetate in biological systems?
Synthesize deuterated analogs via acid-catalyzed H/D exchange in D₂O. Administer ¹³C-labeled compound to model organisms and track metabolites via LC-MS/MS. Use stable isotope-resolved metabolomics (SIRM) to map incorporation into lipid or carbohydrate pools .
Methodological Notes
- Contradiction Analysis : When GC-MS data conflicts with NMR results (e.g., unexpected peaks), re-examine sample preparation for artifacts (e.g., solvent impurities) and confirm compound identity via high-field NMR (≥500 MHz) and HRMS .
- Experimental Design : For kinetic studies, use microreactors with in-line FT-IR to monitor real-time acetylation progress and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
